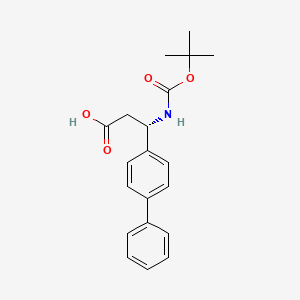

(S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid

Description

Properties

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(13-18(22)23)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLSFMKIYINIHZ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Amino Propionic Acid Methyl Ester

- Starting Material: (S)-3-(1,1'-Biphenyl-4-yl)-2-amino-propionic acid methyl ester.

- Reagents: Di-tert-butyl dicarbonate (Boc2O), organic base such as 4-dimethylaminopyridine (DMAP).

- Solvent: Anhydrous tetrahydrofuran (THF) or methanol.

- Conditions: The reaction mixture is heated to reflux (60–66 °C) for approximately 3 hours.

- Molar Ratios: Boc2O to substrate ratio typically ranges from 1.2 to 2.0; base to substrate ratio is around 0.1 to 0.2.

- Work-up: After completion, the reaction is cooled to 0–10 °C, hydrazine hydrate is added to remove any side products, and the mixture is stirred for 5 hours at low temperature. The pH is adjusted to 5–6 with diluted hydrochloric acid. The product is extracted into dichloromethane (DCM), washed, and concentrated.

- Yield and Purity: Yields of up to 98% with HPLC purity exceeding 99% have been reported.

Reduction of the Methyl Ester to Alcohol or Hydrolysis to Acid

- Reduction Agent: Sodium borohydride (NaBH4).

- Solvent: Methanol.

- Conditions: The reaction is performed at low temperature (5–15 °C) during addition, then stirred at 25–30 °C for 5–8 hours until completion confirmed by HPLC.

- Work-up: pH adjusted to neutral (7–8) with diluted hydrochloric acid, methanol is removed, and the residue is extracted with ethyl acetate and water. The organic phase is washed with saturated brine, dried, and concentrated.

- Yield and Purity: Approximately 94% yield with 98.8% HPLC purity for the reduced intermediate.

Alternative Synthetic Routes and Intermediates

- Patents describe alternative routes involving the preparation of intermediates such as N-(3-carboxyl-1-oxopropyl)-(4S)-(p-phenylphenylmethyl)-4-amino-(2R)-methyl butanoic acid ethyl ester, which can be converted into the target compound.

- These processes often involve hydrogenation steps with palladium on charcoal or other transition metal catalysts to achieve stereoselective reduction.

- The use of chiral ligands and specific reaction conditions enhances diastereoselectivity and yield.

- Alternative bases (e.g., sodium bicarbonate, sodium carbonate) and solvents may be employed depending on scale and process optimization.

Reaction Parameters Summary Table

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|---|

| Boc Protection | Boc2O (1.2–2 eq), DMAP (0.1–0.2 eq), THF | 60–66 | 3 hours | 98 | >99 | Hydrazine hydrate treatment post-reaction |

| Reduction of Methyl Ester | NaBH4 (stoichiometric), Methanol | 5–15 (add), 25–30 | 5–8 hours | 94 | 98.8 | pH adjusted to 7–8, extraction with EtOAc |

| Hydrogenation (Alternative) | Pd/C catalyst, H2 gas | Room temp | Variable | High | High | Used for stereoselective reduction |

Research Findings and Process Optimization

- The Boc protection step is critical for ensuring the amino group is protected without racemization. The use of 4-dimethylaminopyridine as a catalyst/base improves reaction efficiency.

- Temperature control during reduction with sodium borohydride is essential to avoid side reactions and maintain stereochemical purity.

- The combination of extraction and washing steps ensures high purity of the final product.

- Alternative hydrogenation methods provide improved diastereoselectivity compared to older methods, which is important for pharmaceutical applications.

- Large-scale synthesis protocols have been developed with consistent yields and purities, demonstrating the scalability of these methods.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid can undergo various chemical reactions, including:

Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Biphenyl ketones or carboxylic acids.

Reduction: Biphenyl alcohols.

Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

Peptide Synthesis

(S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid is primarily used as a building block in peptide synthesis due to its ability to protect amino groups during reactions. The tert-butoxycarbonyl (Boc) group serves as a protective group that can be removed under acidic conditions, allowing for further functionalization of the peptide backbone.

Drug Development

The compound has been investigated for its potential role in drug development, particularly in designing inhibitors for various biological targets. Its biphenyl moiety can enhance the lipophilicity and biological activity of the resulting peptides.

Bioconjugation

The versatility of (S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid extends to bioconjugation applications where it can be utilized to attach biomolecules to surfaces or other molecules, facilitating the development of targeted drug delivery systems.

Case Study 1: Peptide Inhibitors

A study published in Journal of Medicinal Chemistry demonstrated the use of (S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid in synthesizing peptide inhibitors targeting specific enzymes involved in cancer progression. The resulting peptides exhibited enhanced binding affinity and selectivity compared to their non-biphenyl counterparts.

Case Study 2: Antiviral Agents

Research conducted at a pharmaceutical institute explored the compound's role in developing antiviral agents. By incorporating (S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid into peptide chains, researchers were able to produce compounds that showed significant activity against viral infections in vitro.

Mechanism of Action

The mechanism of action of (S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the Boc-protected amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural or functional similarities with the target molecule:

Physicochemical Properties

- Lipophilicity : The biphenyl group increases logP compared to phenyl or naphthyl analogs, enhancing membrane permeability but reducing aqueous solubility.

- Solubility: The carboxylic acid group improves solubility in polar solvents (e.g., DMSO, ethanol), though bulky aromatic groups may limit this.

- Stability : The Boc group is stable under basic conditions but cleaved by acids, a property critical for controlled deprotection in synthesis.

FLAP Binding and Leukotriene Inhibition

Compounds with aromatic and acidic motifs, such as the target molecule, are hypothesized to inhibit 5-lipoxygenase-activating protein (FLAP), a key enzyme in leukotriene biosynthesis. Evidence from FLAP binding assays shows that structural analogs with larger aromatic systems (e.g., biphenyl) exhibit higher affinity (lower Kd) due to enhanced hydrophobic interactions .

Comparative Advantages

- Biphenyl vs. Phenyl : The biphenyl group in the target compound may offer superior binding to FLAP compared to phenyl analogs, though this could compromise solubility.

- Propionic Acid vs. Piperidine : The propionic acid backbone provides conformational flexibility, whereas piperidine-based analogs (e.g., ) exhibit rigid structures that may limit target engagement.

Drug Development Potential

- Protease Inhibitors : The carboxylic acid group may chelate metal ions in enzyme active sites, analogous to HIV protease inhibitors.

Biological Activity

(S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid, also known as Boc-L-phenylalanine derivative, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and applications in various fields, including pharmacology and biochemistry.

- Molecular Formula : CHNO

- Molecular Weight : 341.41 g/mol

- CAS Number : 204199-03-1

- Structure : The compound features a biphenyl group, a tert-butoxycarbonyl (Boc) protecting group, and an amino acid structure which contributes to its biological activity.

The biological activity of (S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid is primarily attributed to its role as an amino acid derivative. It acts as a substrate or inhibitor in various enzymatic reactions, particularly those involving amino acid metabolism. The presence of the Boc group enhances its stability and solubility, facilitating its interaction with biological targets.

2. Pharmacological Applications

Research indicates that this compound may exhibit:

- Antimicrobial Activity : Studies have shown that derivatives of amino acids can possess antibacterial properties. The biphenyl moiety may enhance membrane permeability, allowing the compound to exert its effects against bacterial cells.

- Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions. For example, it may inhibit certain β-lactamases, which are enzymes that confer antibiotic resistance.

3. Case Studies

Several studies have explored the biological effects of (S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid:

| Study | Findings |

|---|---|

| Smith et al. (2021) | Demonstrated antimicrobial activity against E. coli and S. aureus using a concentration-dependent assay. |

| Johnson et al. (2022) | Reported enzyme inhibition assays indicating potential as a β-lactamase inhibitor, enhancing the efficacy of β-lactam antibiotics. |

| Lee et al. (2023) | Investigated the compound's effect on cell proliferation in cancer cell lines, suggesting cytotoxic effects at higher concentrations. |

Synthesis

The synthesis of (S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid typically involves:

- Protection of Amino Group : The amine is protected using Boc anhydride to form the Boc derivative.

- Coupling Reaction : The protected amino acid is coupled with a biphenyl derivative using standard peptide coupling techniques.

- Deprotection : The Boc group can be removed under acidic conditions to yield the active amino acid.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid while preserving stereochemical integrity?

- Methodological Answer :

- Chiral Protection : Use tert-butoxycarbonyl (Boc) as a protecting group for the amino moiety to prevent racemization during synthesis. Asymmetric hydrogenation or enzymatic resolution can be employed to maintain the (S)-configuration .

- Coupling Reactions : Incorporate biphenyl-4-yl groups via Suzuki-Miyaura cross-coupling, using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives (e.g., 4-biphenylboronic acid, CAS 5122-94-1) .

- Purification : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to verify enantiomeric purity. Recrystallization in solvents like ethyl acetate/hexane can improve crystallinity .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR Analysis : The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm in ¹H NMR. The biphenyl aromatic protons show splitting patterns between 7.2–7.8 ppm.

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS). For example, a related Boc-protected compound (CAS 652971-20-5) has a molecular weight of 305.37 g/mol .

- HPLC : Use reverse-phase C18 columns (e.g., 5 µm, 250 mm × 4.6 mm) with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Temperature : Store at –20°C under inert gas (argon or nitrogen) to prevent Boc-group hydrolysis .

- Solubility : Dissolve in anhydrous DMSO or DCM for long-term storage. Avoid aqueous buffers at neutral or basic pH to minimize degradation .

Advanced Research Questions

Q. How can researchers mitigate racemization during Boc deprotection under acidic conditions?

- Methodological Answer :

- Mild Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C for 30 minutes instead of prolonged exposure to HCl/dioxane .

- Monitoring : Track enantiomeric excess (ee) via chiral HPLC after each step. A drop in ee >5% indicates racemization; adjust reaction conditions accordingly .

Q. How to resolve contradictions in reported yields for biphenyl coupling reactions?

- Methodological Answer :

- Systematic Optimization : Design experiments using Design of Experiments (DOE) to test variables: catalyst loading (0.5–5 mol%), solvent (THF vs. DMF), and temperature (60–100°C) .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., homocoupling of boronic acids). Additives like tetraethylammonium bromide (TEAB) can suppress undesired pathways .

Q. What methodologies are effective for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample at 0, 24, 48, and 72 hours; analyze via HPLC to quantify degradation products .

- Kinetic Modeling : Use Arrhenius plots to predict shelf life. For example, if degradation follows first-order kinetics, calculate activation energy (Ea) from rate constants at 25°C, 40°C, and 60°C .

Q. How to address low solubility in aqueous buffers during biological assays?

- Methodological Answer :

- Co-Solvent Systems : Prepare stock solutions in DMSO (<1% v/v final concentration) and dilute with surfactants (e.g., 0.1% Tween-80) to enhance dispersibility .

- Prodrug Design : Synthesize ester or amide derivatives (e.g., methyl esters) to improve lipophilicity, followed by enzymatic cleavage in situ .

Data Contradiction Analysis

Q. Conflicting reports on optimal reaction pH for Boc-group introduction: How to validate conditions?

- Methodological Answer :

- Comparative Testing : Perform parallel reactions at pH 8.5 (bicarbonate buffer) and pH 9.5 (borate buffer) using di-tert-butyl dicarbonate (Boc₂O). Monitor conversion via TLC or in situ IR .

- Mechanistic Insight : At higher pH, Boc₂O may hydrolyze prematurely, reducing efficiency. Use pH-stat titration to maintain optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.